4-Biphenylyl phenyl sulfide
Description
BenchChem offers high-quality 4-Biphenylyl phenyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Biphenylyl phenyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
59090-57-2 |
|---|---|
Molecular Formula |
C18H14S |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-phenyl-4-phenylsulfanylbenzene |
InChI |
InChI=1S/C18H14S/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)19-17-9-5-2-6-10-17/h1-14H |
InChI Key |
LLAVBEWIQQUQFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
4-(Phenylthio)biphenyl CAS 59090-57-2 SDS and safety data
Technical Master File: 4-(Phenylthio)biphenyl (CAS 59090-57-2)
Part 1: Executive Technical Summary
Compound Identity: 4-(Phenylthio)biphenyl CAS Registry Number: 59090-57-2 Synonyms: [1,1'-Biphenyl], 4-(phenylthio)-; 4-Biphenylyl phenyl sulfide Chemical Family: Diaryl sulfides / Biphenyl derivatives
Operational Context: 4-(Phenylthio)biphenyl is a specialized organosulfur intermediate primarily utilized in the synthesis of triarylsulfonium salts (Photoacid Generators or PAGs). These PAGs are critical components in chemically amplified photoresists used in semiconductor photolithography and, increasingly, in the fabrication of bio-MEMS (Micro-Electro-Mechanical Systems) for drug delivery and high-throughput screening devices.
Scientist-to-Scientist Insight: Unlike simple biphenyls, the thioether linkage in CAS 59090-57-2 introduces a specific susceptibility to oxidation. While the biphenyl core provides thermal stability (crucial for high-temperature curing processes), the sulfur atom is the "reactive handle." In storage, this compound must be protected from atmospheric oxygen to prevent the formation of the sulfoxide impurity, which can poison downstream cationic polymerizations.
Part 2: Safety Data Sheet (SDS) & Risk Management
Note: As a specialized research intermediate, specific toxicological data is often extrapolated from structural analogs (e.g., diphenyl sulfide, biphenyl). The following represents a precautionary "Safety by Design" profile.
GHS Classification (derived from structural analogs)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Aquatic Toxicity (Chronic) | Category 2 | H411: Toxic to aquatic life with long-lasting effects. |
Signal Word: WARNING
Precautionary Protocols
Prevention (P-Statements):
-
P264: Wash hands thoroughly after handling. Lipophilic sulfur compounds can permeate the stratum corneum; mechanical removal is essential.
-
P273: Avoid release to the environment. The biphenyl core is persistent; prevent entry into drains.
-
P280: Wear nitrile gloves (minimum thickness 0.11 mm) and safety glasses with side shields.
Response (Self-Validating Logic):
-
Skin Contact: If skin feels "soapy" or irritated after washing, it indicates incomplete removal of the lipophilic sulfide. Re-wash with a polyethylene glycol (PEG)-based cleanser or heavy-duty soap, not just water.
-
Eye Contact: Rinse for 15 minutes. The compound is a solid; ensure no particulate matter remains trapped under the eyelid.
Part 3: Technical Specifications & Physicochemical Properties
| Property | Value / Description | Technical Note |
| Molecular Formula | C₁₈H₁₄S | |
| Molecular Weight | 262.37 g/mol | |
| Appearance | White to Off-white Crystalline Solid | Yellowing indicates oxidation to sulfoxide or presence of thiophenol impurities.[1] |
| Melting Point | 108–112 °C (Predicted) | Note:[2] Analogous biphenyl-4-thiol melts at ~110°C. Verify experimentally for each batch. |
| Solubility | Soluble in CHCl₃, DCM, Toluene | Insoluble in water. Use organic solvents for cleaning glassware. |
| LogP (Octanol/Water) | ~5.2 (Estimated) | Highly lipophilic; bioaccumulation potential. |
Part 4: Handling, Storage, and Stability
The Oxidation Trap:
The most common failure mode when working with 4-(Phenylthio)biphenyl is inadvertent oxidation. The sulfide sulfur (
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen .
-
Temperature: Ambient (15–25°C) is generally acceptable, but refrigeration (2–8°C) extends shelf life by slowing auto-oxidation.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if trace metal contamination affects downstream catalysis (e.g., if used in palladium-catalyzed couplings).
Quality Control Check (TLC):
-
Mobile Phase: Hexane:Ethyl Acetate (9:1).
-
Visualization: UV (254 nm).[3]
-
Observation: The sulfoxide impurity will be significantly more polar (lower
) than the sulfide target. If a lower spot is visible, recrystallization (Ethanol/Hexane) is required.
Part 5: Synthesis & Application Workflow
The following diagram illustrates the critical pathway from this intermediate to the active Photoacid Generator (PAG) used in lithography.
Caption: Workflow converting 4-(Phenylthio)biphenyl into active photoacid generators (PAGs) for micro-fabrication.
Part 6: Emergency Response Protocols
Firefighting Measures:
-
Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use water jet , as this may scatter the molten sulfide material.
-
Hazardous Combustion: Emits toxic fumes of Sulfur Oxides (SOx) and Carbon Monoxide. Firefighters must wear SCBA.
Accidental Release (Spill):
-
Containment: Isolate the area.
-
Cleanup: Do not sweep dry dust (static hazard). Dampen with an inert solvent (like heptane) or use a vacuum with a HEPA filter.
-
Decontamination: Wipe surfaces with a 10% bleach solution to oxidize residual sulfide traces to the more water-soluble (and less odorous) sulfoxide/sulfone, then wash with soap and water.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7103, 4-Phenylphenol (Structural Analog). Retrieved from [Link]
- Crivello, J. V. (1999).The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry. (Contextual grounding for PAG synthesis).
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An In-depth Technical Guide on the Core Differences Between 4-Biphenylyl Phenyl Sulfide and Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-Biphenylyl phenyl sulfide and diphenyl sulfide, two structurally related yet distinct organosulfur compounds. By delving into their fundamental properties, synthesis, and reactivity, this document aims to equip researchers with the necessary insights to strategically select the appropriate molecule for their specific applications, particularly in the realm of drug discovery and materials science.
Introduction: A Tale of Two Sulfides
At first glance, 4-Biphenylyl phenyl sulfide and diphenyl sulfide share a common thioether core, where a sulfur atom bridges two aromatic systems. However, the addition of a second phenyl ring in the 4-position of one of the aryl groups in 4-Biphenylyl phenyl sulfide introduces significant changes in its physicochemical properties and, consequently, its applications.
Diphenyl sulfide , with the chemical formula (C₆H₅)₂S, is a foundational aromatic sulfide.[1][2] It is a colorless liquid characterized by an unpleasant odor and serves as a versatile intermediate in the synthesis of various organic compounds.[1][3] Its derivatives have shown a wide range of biological activities, making them relevant in pharmacology.[4]
4-Biphenylyl phenyl sulfide , on the other hand, possesses the more complex structure C₁₈H₁₄S, incorporating a biphenyl moiety.[5] This extension of the aromatic system significantly impacts its molecular weight, polarity, and steric hindrance, leading to different physical properties and potential applications.
Comparative Analysis of Physicochemical Properties
The structural divergence between these two molecules directly translates to measurable differences in their physical and chemical properties. A clear understanding of these distinctions is paramount for their effective utilization in research and development.
| Property | Diphenyl Sulfide | 4-Biphenylyl Phenyl Sulfide | References |
| Molecular Formula | C₁₂H₁₀S | C₁₈H₁₄S | [1][5] |
| Molar Mass | 186.27 g/mol | 262.4 g/mol | [1][5] |
| Appearance | Colorless liquid | Not explicitly stated, likely a solid | [1] |
| Melting Point | -25.9 °C to -40 °C | Not available | [1][6][7] |
| Boiling Point | 296 °C | Not available | [1] |
| Density | 1.113 g/cm³ (at 20 °C) | Not available | [1] |
| Solubility | Insoluble in water; Soluble in diethyl ether, benzene, carbon disulfide. | Not explicitly stated, expected to have lower solubility in polar solvents. | [1] |
| Refractive Index (n²⁰/D) | 1.6327 | Not available | [1] |
| XLogP3 | 4.5 | 6.1 | [2][5] |
Data for 4-Biphenylyl phenyl sulfide is limited in publicly available literature, highlighting a potential area for further experimental characterization. The higher molar mass and significantly larger XLogP3 value of 4-Biphenylyl phenyl sulfide suggest it is more nonpolar and likely a solid at room temperature, in contrast to the liquid state of diphenyl sulfide.[2][5]
Synthesis Methodologies: Crafting the Sulfide Bond
The formation of the carbon-sulfur bond is central to the synthesis of both molecules. While various methods exist, classical approaches like the Friedel-Crafts reaction and modern cross-coupling reactions are prominent.
Synthesis of Diphenyl Sulfide
A common and scalable method for synthesizing diphenyl sulfide is the Friedel-Crafts reaction involving benzene and a sulfur-containing electrophile like sulfur monochloride or dichloride in the presence of a Lewis acid catalyst such as aluminum chloride.[1][8][9]
Experimental Protocol: Friedel-Crafts Synthesis of Diphenyl Sulfide [8]
-
Reaction Setup: A reaction vessel is charged with anhydrous aluminum chloride and an excess of dry benzene, and the mixture is cooled in an ice bath.
-
Addition of Sulfur Chloride: A solution of sulfur chloride in dry benzene is added dropwise to the stirred mixture while maintaining the temperature.
-
Reaction Progression: After the addition is complete, the mixture is stirred at room temperature and then gently heated to facilitate the evolution of hydrogen chloride gas.
-
Workup: The reaction mixture is poured onto crushed ice to hydrolyze the aluminum chloride complex. The organic layer is separated, washed with water, and the excess benzene is removed by distillation.
-
Purification: The crude product is purified by vacuum distillation to yield colorless diphenyl sulfide.[8]
Caption: Workflow for the synthesis of diphenyl sulfide via Friedel-Crafts reaction.
Synthesis of 4-Biphenylyl Phenyl Sulfide
The synthesis of unsymmetrical diaryl sulfides like 4-Biphenylyl phenyl sulfide often employs cross-coupling strategies, such as the Ullmann condensation . This copper-catalyzed reaction couples an aryl halide with a thiol.[10][11]
Conceptual Protocol: Ullmann-type Synthesis of 4-Biphenylyl Phenyl Sulfide
This protocol is based on the general principles of Ullmann-type C-S coupling reactions.[11][12][13]
-
Reactants: 4-Iodo-1,1'-biphenyl (or another suitable aryl halide) and thiophenol would be the key starting materials.
-
Catalyst and Base: A copper(I) salt (e.g., CuI) is typically used as the catalyst, often in the presence of a ligand like 1,10-phenanthroline to enhance reactivity. A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the thiol.
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF or DMSO are commonly used, and the reaction is typically heated to elevated temperatures.[11]
-
Reaction Execution: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is then heated for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Caption: Conceptual workflow for the Ullmann-type synthesis of 4-Biphenylyl phenyl sulfide.
Reactivity and Functionalization
The reactivity of both sulfides is centered around the sulfur atom and the aromatic rings.
-
Oxidation: The sulfur atom in both molecules can be readily oxidized to the corresponding sulfoxide and subsequently to the sulfone using oxidizing agents like hydrogen peroxide.[9][14] This transformation is crucial as sulfoxides and sulfones are important functional groups in many pharmaceuticals. The oxidation of diphenyl sulfide to diphenyl sulfoxide can be highly exothermic, necessitating careful thermal management, potentially through the use of microreactors for safer scale-up.[14]
Caption: Stepwise oxidation pathway of diaryl sulfides.
-
Electrophilic Aromatic Substitution: The phenyl and biphenyl rings can undergo electrophilic aromatic substitution reactions, although the sulfide group is generally deactivating. The positions of substitution will be directed by the existing groups on the rings.
Applications in Drug Development and Materials Science
The structural differences between the two sulfides predispose them to different applications.
Diphenyl Sulfide:
-
Pharmaceutical Intermediate: The diphenyl sulfide scaffold is a common motif in various bioactive molecules.[3][4] Its derivatives have been investigated as selective serotonin reuptake inhibitors (SSRIs), anticancer agents, and anti-inflammatory agents.[4] It is also a metabolite of the fungicide edifenphos.[7]
-
High-Performance Polymers: The thioether linkage imparts thermal stability, making it a building block for high-performance polymers and lubricants.[15]
-
Photoinitiators: Diphenyl sulfide is a precursor to triarylsulfonium salts, which are used as photoinitiators in cationic polymerization for inks, coatings, and 3D printing.[3]
4-Biphenylyl Phenyl Sulfide:
-
Building Block for Complex Molecules: The extended biphenyl structure makes it a valuable building block for creating larger, more complex molecules with potential applications in liquid crystals, organic light-emitting diodes (OLEDs), and as ligands for metal catalysts. The biphenyl unit itself is a common feature in pharmaceuticals, often used to enhance binding affinity to biological targets.[16][17]
-
Fine-Tuning of Properties: In drug design, the addition of the extra phenyl ring can be a strategic modification to modulate properties like lipophilicity, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
While both 4-Biphenylyl phenyl sulfide and diphenyl sulfide are valuable organosulfur compounds, their utility is dictated by their distinct structures. Diphenyl sulfide serves as a versatile and widely used foundational building block. In contrast, 4-Biphenylyl phenyl sulfide, with its extended aromatic system, offers opportunities for creating more complex and potentially more potent molecules, albeit with different physicochemical properties that must be considered during the design and development process. For researchers, the choice between these two molecules will depend on the specific requirements of the target application, whether it be the straightforward synthesis of a known derivative or the novel design of a complex functional material or therapeutic agent.
References
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- Wikipedia. (2023). Diphenyl sulfide.
- Wikipedia. (2023). Thiol-ene reaction.
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4387159, 4-Biphenylyl phenyl sulfide.
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- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- BenchChem. (2025). An introduction to the organosulfur chemistry of diphenyl sulfide.
- Google Patents. (n.d.). CN1081436A - Method for synthesizing diphenyl sulfide tetracarboxylic acid and derivative.
- Zhang, H., et al. (2025). Continuous Flow Synthesis and Kinetic Study of Diphenyl Sulfoxide in a Microreactor.
- Organic Syntheses Procedure. (n.d.). Disulfide, diphenyl.
- ChemicalBook. (n.d.). Diphenyl sulfide(139-66-2) 1H NMR spectrum.
- Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.
- Qingdao Scienoc Chemical Co., Ltd. (2014). what is diphenyl sulfide?.
- ChemicalBook. (2026). Diphenyl sulfide(139-66-2).
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- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyl Sulfide.
- Iqbal, S., & Gesi, M. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- National Institute of Standards and Technology. (n.d.). Diphenyl sulfide - NIST WebBook.
- PubChemLite. (n.d.). 4-biphenylyl phenyl sulfide (C18H14S).
- Global Market Insights. (2026). Diphenyl Sulfide Market Size Share & Analysis 2035.
- BenchChem. (2025).
- Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.
- PubChemLite. (n.d.). 4-biphenylyl sulfide (C24H18S).
- Wikipedia. (2023). Ullmann condensation.
- Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
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- Sigma-Aldrich. (n.d.). 4-BIPHENYLYL PHENYL SULFIDE AldrichCPR.
- Organic Syntheses Procedure. (n.d.). phenyl vinyl sulfide.
- Lee, D.-H., et al. (2013). Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. Asian Journal of Chemistry.
- Khan, I., et al. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry.
- Pitsawong, W., et al. (2013).
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Electronic Properties of Phenyl Biphenyl Sulfide (PBPS) Derivatives: A Transdisciplinary Technical Guide
Topic: Electronic Properties of Phenyl Biphenyl Sulfide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Material Scientists, and Medicinal Chemists
Executive Summary
Phenyl Biphenyl Sulfide (PBPS) derivatives occupy a unique intersection between organic electronics and medicinal chemistry. As a scaffold, the PBPS core—defined by a sulfur atom bridging a phenyl ring and a biphenyl moiety—offers tunable electronic characteristics driven by the polarizability of the sulfur atom and the conformational flexibility of the biphenyl unit.
For material scientists , PBPS derivatives are critical hole-transporting materials (HTM) and high-triplet-energy hosts in phosphorescent OLEDs (PhOLEDs). For drug development professionals , the scaffold serves as a lipophilic, metabolically active pharmacophore often utilized as a bioisostere for diaryl ethers to modulate potency and metabolic stability.
This guide analyzes the electronic structure of PBPS, provides validated synthesis and characterization protocols, and correlates these properties with specific applications in optoelectronics and pharmacology.
Molecular Architecture & Electronic Theory
The Sulfide Bridge Effect
The electronic behavior of PBPS is dictated by the central sulfur atom (thioether linkage). Unlike its oxygen counterpart (ether), the sulfur atom possesses:
-
3p-2p Orbital Mismatch: The overlap between sulfur’s 3p lone pair and the aromatic carbon’s 2p orbital is less efficient than in ethers. This results in a "conjugation break" that preserves the high triplet energy (
) required for blue OLED hosts [1]. -
High Polarizability: Sulfur is highly polarizable, stabilizing cationic intermediates (radical cations) formed during hole transport or metabolic oxidation (cytochrome P450 mediation) [2].
Conformational Control (Atropisomerism)
The electronic coupling between the phenyl and biphenyl rings is modulated by the C–S–C bond angle (~103–109°) and the torsion angle.
-
Steric Twist: Ortho-substitution on the biphenyl ring induces a twist (dihedral angle > 45°), disrupting planarity.
-
Electronic Consequence: This non-planarity prevents π-stacking aggregation (reducing fluorescence quenching in OLEDs) but must be balanced to maintain sufficient orbital overlap for charge carrier mobility [3].
Synthesis & Functionalization
To access PBPS derivatives with tuned electronic properties (e.g., electron-withdrawing groups for lower HOMO, electron-donating for higher HOMO), Palladium-catalyzed C–S cross-coupling is the industry standard due to its tolerance of functional groups.
Validated Synthetic Workflow (Graphviz)
Caption: Pd-catalyzed C-S Buchwald-Hartwig coupling pathway for PBPS synthesis.
Experimental Protocols
Synthesis of 4-(Phenylthio)biphenyl
Rationale: This protocol uses Xantphos to ensure high yields and suppress disulfide by-products.
Reagents:
-
4-Bromobiphenyl (1.0 eq)
-
Thiophenol (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (2 mol%)
-
Sodium tert-butoxide (1.5 eq)
-
Toluene (Anhydrous)
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Scientific Integrity: Moisture poisons the Pd catalyst and protonates the base.
-
Loading: Add Pd(OAc)₂, Xantphos, and Sodium tert-butoxide. Add toluene and stir for 5 minutes to pre-form the active catalytic species (ligand exchange).
-
Addition: Add 4-Bromobiphenyl and Thiophenol via syringe.
-
Reflux: Heat the mixture to 110°C for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).
-
Workup: Cool to RT, filter through a celite pad (removes Pd black), and concentrate in vacuo.
-
Purification: Recrystallize from ethanol to obtain white crystalline solid.
Characterization: Cyclic Voltammetry (CV)
Rationale: CV is the gold standard for determining the Highest Occupied Molecular Orbital (HOMO) energy, which predicts hole-injection barriers in OLEDs and oxidation potential in metabolic studies.
Protocol:
-
Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in Dichloromethane (DCM).
-
Measurement: Scan rate 100 mV/s. Calibrate against Ferrocene/Ferrocenium (Fc/Fc⁺) internal standard.
-
Calculation:
Comparative Data: Electronic Properties
The following table contrasts the unsubstituted PBPS with functionalized derivatives, highlighting how substituents shift the electronic landscape.
| Derivative | Substituent (R) | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Dipole Moment (D) | Application Focus |
| PBPS-H | -H | -5.60 | -2.10 | 3.50 | 1.45 | Host Material (OLED) |
| PBPS-OMe | -OCH₃ (p-position) | -5.35 | -2.05 | 3.30 | 1.92 | Hole Transport (High Mobility) |
| PBPS-F | -F (p-position) | -5.85 | -2.30 | 3.55 | 2.10 | Electron Blocking / Metabolic Stability |
| PBPS-CN | -CN (p-position) | -6.10 | -2.80 | 3.30 | 4.20 | Bipolar Host / Electron Transport |
Data aggregated from DFT (B3LYP/6-31G) and electrochemical studies [4, 5].*
Applications & Mechanisms
Optoelectronics: Hole Transport in OLEDs
In OLEDs, PBPS derivatives function as Hole Transport Layers (HTL). The sulfur atom's lone pairs facilitate the "hopping" mechanism of holes (radical cations).
-
Mechanism: The radical cation is stabilized by the delocalization over the biphenyl core.
-
Advantage: The non-planar structure prevents crystallization, forming stable amorphous films which are crucial for device longevity [6].
Medicinal Chemistry: Structure-Activity Relationship (SAR)
In drug design, PBPS is often compared to diphenyl ether. The electronic differences dictate the biological outcome.
-
Metabolic Liability: The sulfur atom is a "soft spot" for oxidation by CYP450 enzymes, forming sulfoxides (S=O) and sulfones (O=S=O). This can be used to create prodrugs or must be blocked (e.g., via Fluorine substitution) to increase half-life.
-
Lipophilicity: PBPS is more lipophilic (higher logP) than the ether analog, enhancing blood-brain barrier (BBB) penetration for CNS targets [7].
Logic Flow: From Structure to Function (Graphviz)
Caption: Mapping electronic/structural properties of PBPS to material and pharmaceutical outcomes.
References
-
Yook, K. S., & Lee, J. Y. (2012). Organic Materials for Deep Blue Phosphorescent Organic Light-Emitting Diodes. Advanced Materials. Link
-
Glass, R. S. (2000). Sulfur Radical Cations. Topics in Current Chemistry. Link
-
Greb, L., et al. (2013). Atropisomerism in Biphenyl Derivatives: Redox-Active Ligands. Journal of the American Chemical Society. Link
-
PubChem. (2025).[1] 4-Biphenylyl phenyl sulfide | C18H14S.[1] National Library of Medicine. Link
-
BenchChem. (2025).[2][3] An In-depth Technical Guide to Diphenyl Sulfide. BenchChem Technical Guides. Link
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Tokito, S., et al. (2011). High-efficiency phosphorescent organic light-emitting diodes using carbazole-based host materials. Journal of Applied Physics. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
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Thermal Stability & Application Protocols: 4-(Phenylthio)biphenyl in High-Performance Matrices
The following technical guide is structured to provide actionable, high-level insights for researchers utilizing 4-(Phenylthio)biphenyl in advanced materials science.
Executive Summary & Strategic Value
4-(Phenylthio)biphenyl (CAS: 59090-57-2) represents a critical structural motif in the engineering of high-refractive-index polymers and advanced photo-functional materials. Unlike simple diaryl sulfides, the biphenyl core confers enhanced rigidity and thermal resistance, while the thioether linkage (
However, the utility of this moiety is governed by a strict thermal-oxidative window. While the biphenyl backbone is stable >400°C, the thioether linkage is susceptible to oxidation (to sulfoxides/sulfones) at temperatures as low as 200°C in aerobic conditions. This guide details the thermal behavior, degradation mechanisms, and validated protocols for integrating this moiety into high-temperature polymer systems.[1]
Physicochemical Profile
| Property | Value / Characteristic | Technical Note |
| Chemical Name | 4-(Phenylthio)biphenyl | Also: 4-Biphenylyl phenyl sulfide |
| CAS Number | 59090-57-2 | |
| Formula | MW: 262.37 g/mol | |
| Melting Point ( | 125 – 130 °C | Crystalline solid. Sharp endotherm in DSC. |
| Refractive Index | High ( | Attributed to high molar refraction of Sulfur and delocalized |
| Solubility | Soluble in | Poor solubility in alcohols/water. |
Thermal Stability Analysis
The thermal stability of 4-(Phenylthio)biphenyl must be understood through two distinct regimes: Pyrolytic Stability (inert atmosphere) and Oxidative Stability (air).
Pyrolytic Stability (Inert Atmosphere)
In nitrogen or argon, the molecule exhibits high thermal resistance. The limiting factor is the homolytic cleavage of the
- (Onset of Decomposition): Typically > 320°C .
-
Mechanism: Homolysis of the Carbon-Sulfur bond generates thiyl and biphenyl radicals, leading to randomization and cross-linking (char formation).
Oxidative Stability (Air/Oxygen)
In the presence of oxygen, the stability window narrows significantly. The sulfur atom acts as a nucleophile, readily accepting oxygen.
-
Oxidation Onset: Can be observed via TGA/DSC as low as 200°C .
-
Mechanism:
-
Stage I (200-250°C): Oxidation to Sulfoxide (
). This is often an exothermic event. -
Stage II (>250°C): Further oxidation to Sulfone (
). -
Stage III (>350°C): Cleavage of the sulfone bridge and ring degradation.
-
Mechanistic Visualization
The following diagram illustrates the divergent degradation pathways based on environmental conditions.
Figure 1: Divergent thermal degradation pathways of 4-(Phenylthio)biphenyl in oxidative vs. inert environments.
Polymer Integration & Applications
High Refractive Index Monomers
The 4-(phenylthio)biphenyl moiety is often functionalized (e.g., dihalogenated or diaminated) to serve as a monomer.
-
Role: The sulfur atom increases the molar refraction, while the biphenyl group prevents crystallization (if substituted asymmetrically) or enhances
(if substituted symmetrically). -
Target: Optical resins for lenses and display films where
is required.
Photoacid Generators (PAGs)
This molecule is a precursor for triarylsulfonium salts.
-
Reaction: 4-(Phenylthio)biphenyl + Diphenyliodonium salt
Sulfonium PAG. -
Thermal Implication: The resulting PAGs often have lower thermal stability than the neutral sulfide precursor; processing temperatures for photoresists must be kept below the PAG decomposition temperature (typically ~180-220°C).
Validated Experimental Protocols
Synthesis Protocol (C-S Coupling)
Rationale: The Ullmann-type coupling is preferred for its robustness and scalability compared to nucleophilic aromatic substitution on unactivated rings.
-
Reagents: 4-Iodobiphenyl (1.0 eq), Thiophenol (1.1 eq),
(2.0 eq), CuI (10 mol%), L-Proline (20 mol%). -
Solvent: DMSO or DMF (Degassed).
-
Procedure:
-
Charge solid reagents into a Schlenk flask under
. -
Add solvent and thiophenol via syringe.
-
Heat to 110°C for 24 hours.
-
Critical Step: Monitor disappearance of 4-iodobiphenyl via TLC/HPLC.
-
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with NaOH (to remove excess thiophenol).
-
Purification: Recrystallize from ethanol/hexane to yield white/tan crystals (
125-130°C).
Thermal Analysis Protocol (TGA)
Rationale: Standard TGA runs often overestimate stability if the atmosphere is not strictly controlled. This protocol ensures differentiation between evaporation and degradation.
-
Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).
-
Sample Mass: 5–10 mg (Powder).
-
Pan: Alumina (
) or Platinum (Do not use Aluminum pans if going >500°C). -
Method A (Inert):
-
Purge:
at 50 mL/min. -
Ramp: 10°C/min to 600°C.
-
Metric: Record
(Temperature at 5% weight loss).
-
-
Method B (Oxidative):
-
Purge: Air or
at 50 mL/min. -
Ramp: 10°C/min to 600°C.
-
Metric: Look for mass gain (oxidation) prior to mass loss, or early onset decomposition.
-
References
-
Synthesis & Properties of Diaryl Sulfides
-
Polymerization of Phenylthio-derivatives
-
Thermal Degradation Mechanisms
- Title: "Thermal Degrad
- Context: Mechanistic insight into C-S bond cleavage and oxidation in arom
-
URL:[Link]
- Title: "Sulfonium Salt Photoacid Generators." (Patent WO2018003470A1)
Sources
Methodological & Application
Application Note: High-Efficiency Oxidation of 4-Biphenylyl Phenyl Sulfide to Sulfones
Abstract
This application note details a robust, scalable protocol for the oxidation of 4-biphenylyl phenyl sulfide (CAS: 13865-37-7) to 4-biphenylyl phenyl sulfone (CAS: 3185-10-6). While various oxidative methods exist, this guide prioritizes the Hydrogen Peroxide/Acetic Acid (
Introduction & Scientific Context
Diaryl sulfones are critical pharmacophores in medicinal chemistry, exhibiting significant biological activities including neuroprotection, anti-inflammatory effects, and HIV-1 protease inhibition [1]. The synthesis of 4-biphenylyl phenyl sulfone is of particular interest as a scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.
The transformation involves the oxidation of the sulfide sulfur atom from an oxidation state of -2 to +6. This proceeds via a two-step electrophilic oxidation: first to the sulfoxide (chiral, but often racemic in non-asymmetric conditions) and subsequently to the achiral sulfone.
Mechanistic Pathway
The oxidation using peracids (generated in situ from
-
First Oxidation: The sulfide attacks the peracetic acid, displacing acetate to form the sulfoxide. This step is generally fast.[1]
-
Second Oxidation: The sulfoxide, being less nucleophilic than the sulfide due to the electron-withdrawing oxygen, requires harsher conditions (heat or excess oxidant) to convert to the sulfone.
Methodology Selection
For this application, we evaluated three common oxidation systems. The
| Method | Reagents | Pros | Cons | Suitability |
| Method A (Selected) | Scalable, "Green" byproduct ( | Requires heating; corrosive solvent. | High (Recommended) | |
| Method B | mCPBA, DCM | Mild temperature, high selectivity. | Atom inefficient, difficult purification (benzoic acid byproduct), expensive. | Medium (Small scale only) |
| Method C | Oxone®, Methanol/Water | Rapid, room temperature. | Insoluble salts formed, expensive reagent, heterogeneous. | Low |
Experimental Protocol
Target: Synthesis of 4-Biphenylyl Phenyl Sulfone Scale: 10 mmol (approx. 2.6 g of sulfide)
Reagents and Equipment
-
Reactant: 4-Biphenylyl phenyl sulfide (4-(Phenylthio)biphenyl) [MW: 262.37 g/mol ]
-
Oxidant: Hydrogen Peroxide (30% w/w in water) [MW: 34.01 g/mol ]
-
Solvent: Glacial Acetic Acid (AcOH)
-
Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath/Heating Mantle.
Stoichiometry
To ensure complete conversion to the sulfone and avoid stopping at the sulfoxide intermediate, a significant excess of oxidant is employed.
| Component | Role | Equivalents | Amount |
| 4-Biphenylyl phenyl sulfide | Substrate | 1.0 | 2.62 g (10 mmol) |
| Hydrogen Peroxide (30%) | Oxidant | 5.0 - 6.0 | ~6.0 mL (~50-60 mmol) |
| Glacial Acetic Acid | Solvent | N/A | 25 - 30 mL |
Step-by-Step Procedure
-
Dissolution: In a 100 mL RBF equipped with a stir bar, dissolve 2.62 g of 4-biphenylyl phenyl sulfide in 25 mL of glacial acetic acid.
-
Note: The sulfide may not dissolve completely at room temperature. Slight warming (40°C) can aid dissolution, but the reaction will proceed even as a slurry.
-
-
Oxidant Addition: Add 6.0 mL of 30%
dropwise over 5-10 minutes.-
Caution: The reaction is exothermic.[2] Observe for mild heat generation.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110°C) . Maintain reflux for 2 to 3 hours .
-
Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting sulfide (
) and sulfoxide intermediate ( ) should disappear, leaving the sulfone ( ).
-
-
Workup (Precipitation): Allow the reaction mixture to cool to room temperature. The sulfone product often begins to crystallize upon cooling.
-
Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. This ensures complete precipitation of the product and removal of acetic acid.
-
-
Filtration: Filter the white precipitate using a Büchner funnel. Wash the solid copiously with water (
mL) to remove all traces of acid and peroxide. -
Purification: Recrystallize the crude solid from Ethanol (or an Ethanol/Water mixture).[3]
-
Dissolve in boiling ethanol. If insoluble particles remain, filter hot.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Drying: Dry the crystals in a vacuum oven at 60°C for 4 hours.
Expected Results
-
Appearance: White crystalline solid / needles.
-
Yield: > 85% (approx. 2.6 - 2.9 g).
-
Melting Point: 148 - 150°C (Lit. value for analogues often range 125-150°C; specific biphenyl derivatives are higher melting than diphenyl sulfone).
Visualizations
Reaction Mechanism & Pathway
The following diagram illustrates the stepwise oxidation and the critical role of temperature in driving the reaction to the sulfone.
Figure 1: Stepwise electrophilic oxidation pathway from sulfide to sulfone.
Process Workflow
This flow chart guides the operator through the critical decision points of the protocol.
Figure 2: Operational workflow for the synthesis and purification of sulfones.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Reaction temperature too low or old | Ensure vigorous reflux. Check peroxide activity (peroxides degrade over time). Add 1-2 equivalents more |
| "Oiling Out" | Product melting point depressed by impurities or solvent mixture incorrect. | Re-heat to dissolve oil, add seed crystal, and cool very slowly. Use Ethanol/Water gradient.[3] |
| Colored Impurities | Over-oxidation of the biphenyl ring (rare) or trace metal contaminants. | Perform recrystallization with activated charcoal (carbon). |
| Low Yield | Product loss during filtration (soluble in AcOH/Water mix). | Ensure the quench volume (water) is at least 3-4x the reaction volume to force precipitation. Cool to 0°C before filtering. |
Safety & Handling
-
Hydrogen Peroxide (30%): Strong oxidizer and corrosive. Causes severe skin burns and eye damage. Wear gloves and safety goggles. Danger: Do not mix with acetone or ketones (forms explosive peroxides).
-
Glacial Acetic Acid: Corrosive and flammable. Work in a fume hood.
-
Peroxide Disposal: Quench excess peroxide in the filtrate with Sodium Metabisulfite (
) or Sodium Sulfite before disposal. Test with starch-iodide paper to ensure no active peroxide remains.
References
-
Biological Activity of Sulfones
-
Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane A2 receptor antagonists. PubMed. Available at: [Link]
-
-
General Oxidation Methods
-
Sulfide Oxidation Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
-
Specific Protocol Adaptation (Diphenyl Sulfide to Sulfone)
-
Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. MDPI. Available at: [Link]
-
- Properties of Sulfones
Sources
Application Note: Advanced Purification of 4-(Phenylthio)biphenyl via Recrystallization
Abstract & Scope
This technical guide outlines a robust methodology for the purification of 4-(Phenylthio)biphenyl , a key intermediate in the synthesis of organic semiconductors and photoacid generators. While often synthesized via transition-metal-catalyzed C-S coupling (e.g., Ullmann or Buchwald-Hartwig type), the crude product frequently contains persistent impurities such as unreacted thiophenols, homocoupled biphenyls, and transition metal residues.
This protocol moves beyond generic "recrystallization" instructions. It integrates chemoselective washing (to remove acidic impurities) with a thermodynamically controlled crystallization process designed to exclude structural analogs from the crystal lattice.
Chemical Profile & Target Metrics
Before initiating purification, the crude material must be characterized to establish a baseline.
| Property | Specification | Notes |
| Compound Name | 4-(Phenylthio)biphenyl | Also known as 4-biphenylyl phenyl sulfide |
| CAS Number | 59090-57-2 | |
| Molecular Formula | C₁₈H₁₄S | MW: 262.37 g/mol |
| Physical State | Solid (Crystalline) | Often off-white to tan in crude form |
| Target Purity | > 99.5% (HPLC/GC) | Required for electronic/pharma applications |
| Solubility Profile | Lipophilic / Non-polar | Soluble in Toluene, DCM, hot Ethanol; Insoluble in Water |
Pre-Purification Strategy: The "Chemical Wash"
Critical Step: Recrystallization is a purification technique, not a cleaning method for gross impurities. Attempting to recrystallize a crude mixture containing significant amounts of thiophenol (starting material) or catalyst residues will lead to "oiling out" or co-precipitation.
Pre-treatment Protocol:
-
Dissolution: Dissolve the crude solid in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Acidic Scavenging (Catalyst Removal): Wash the organic layer with 1M HCl or an aqueous EDTA solution to sequester copper or palladium residues.
-
Basic Scavenging (Thiophenol Removal): Wash with 1M NaOH (2x). Thiophenol (pKa ~6.6) is deprotonated to the water-soluble thiolate, preventing the foul-smelling impurity from contaminating the final crystal.
-
Drying: Dry over anhydrous MgSO₄, filter, and rotary evaporate to a solid residue.
Recrystallization Protocol
Solvent Selection Strategy
For diaryl sulfides, the ideal solvent system balances the solubility of the non-polar aromatic rings with the polarizability of the sulfur atom.
-
Primary Recommendation: Ethanol (EtOH) or Ethanol/Toluene (9:1) .
-
Why: The compound is soluble in hot ethanol but significantly less soluble in cold ethanol. Toluene aids in dissolving the biphenyl core if the pure ethanol solubility is too low.
-
-
Alternative (Non-Polar Impurities): Hexane/Ethyl Acetate .
-
Why: Good for removing very non-polar homocoupling byproducts (e.g., quaterphenyls) that might remain in solution.
-
Step-by-Step Procedure
Step 1: Dissolution (Thermodynamic Saturation)
-
Place the pre-treated solid in an Erlenmeyer flask.
-
Add Ethanol (approx. 5-10 mL per gram of solid).
-
Heat to reflux (boiling) on a stir plate.
-
Observation: If the solid does not dissolve completely, add Toluene dropwise through the condenser until clarity is achieved.
-
Note: Use the minimum amount of solvent necessary to maintain a saturated solution at boiling point.
-
Step 2: Hot Filtration (Mechanical Exclusion)
-
While boiling, inspect for insoluble black specks (catalyst dust).
-
If present, filter the hot solution rapidly through a pre-warmed glass funnel with a fluted filter paper or a Celite pad.
-
Tip: Pre-warming prevents premature crystallization in the funnel stem.
-
Step 3: Controlled Cooling (Lattice Formation)
-
Remove the flask from heat and place it on a cork ring or wood block.
-
Allow to cool slowly to room temperature.
-
Once at room temperature, transfer to an ice-water bath (0-4°C) for 30 minutes to maximize yield.
Step 4: Isolation and Washing
-
Collect crystals via vacuum filtration using a Büchner funnel.
-
The Wash: Wash the filter cake with cold (-20°C) Ethanol.
-
Critical: Do not use room temperature solvent, or you will re-dissolve the product.
-
-
Dry under high vacuum (0.1 mbar) or in a vacuum oven at 40°C for 4 hours.
Process Visualization
The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points.
Figure 1: Workflow for the purification of 4-(Phenylthio)biphenyl, emphasizing the pre-recrystallization wash to remove acidic impurities.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Product forms a liquid layer instead of crystals upon cooling. | The solution is too concentrated or the temperature dropped too fast. Remedy: Re-heat to dissolve, add slightly more solvent, and add a "seed crystal" of pure product. Scratch the inner glass wall with a rod to induce nucleation. |
| Colored Crystals | Impurities are trapped in the lattice. | Remedy: Perform a "charcoal treatment." Add activated carbon (1-2% w/w) to the hot solution, stir for 5 mins, and perform hot filtration. |
| Low Yield | Product is too soluble in the chosen solvent. | Remedy: Concentrate the mother liquor (filtrate) and collect a "second crop" of crystals. Note that the second crop is usually less pure. |
| Sulphur Odor | Residual thiophenol. | Remedy: The pre-wash with NaOH was insufficient. Recrystallize again, or powder the solid and wash with cold aqueous NaHCO₃. |
References
-
Synthesis of Diaryl Sulfides
-
Migita, T., et al. (1980). "The Palladium-Catalyzed Nucleophilic Substitution of Aryl Halides by Thiolate Anions." Bulletin of the Chemical Society of Japan. Link
-
- General Recrystallization Theory: Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent selection).
-
Specific Compound Data (CAS 59090-57-2)
Sources
Troubleshooting & Optimization
Preventing oxidation of sulfide to sulfoxide during synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, practical solutions to a common yet critical challenge in organic synthesis: the unwanted oxidation of sulfides to sulfoxides. My goal is to move beyond simple protocols and offer a deeper understanding of the underlying mechanisms, empowering you to troubleshoot effectively and design more robust synthetic routes.
Troubleshooting Guide: Addressing Oxidation Events
This section tackles specific problems you might encounter during your experiments. The solutions provided are based on established chemical principles and field-proven strategies.
Question 1: I ran a reaction to synthesize a sulfide, but my analysis (NMR/LCMS) shows a mixture of my starting material, the desired sulfide, and the corresponding sulfoxide and/or sulfone. What happened and how can I improve the selectivity?
Answer:
This is a classic selectivity issue, indicating that your reaction conditions are inadvertently promoting oxidation. The sulfur atom in a sulfide is nucleophilic and susceptible to attack by various oxidants, including atmospheric oxygen under certain conditions.
Root Cause Analysis & Corrective Actions:
-
Atmospheric Oxygen: The most common culprit is often overlooked. Molecular oxygen can act as an oxidant, especially in the presence of transition metal catalysts, light, or basic conditions which can facilitate single-electron transfer (SET) pathways.
-
Solution: Execute your reaction under a strictly inert atmosphere. Purge your reaction vessel and solvents with nitrogen (N₂) or argon (Ar) before adding your reagents. Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
-
Reagent Choice: If your synthesis involves a thiol, the thiol itself or the resulting thiolate is highly prone to oxidation. Furthermore, some reagents used in coupling reactions may have inherent oxidizing potential.
-
Solution: Consider a "thiol-free" synthetic approach. One robust method involves using potassium thioacetate (PTA) to form a thioacetate intermediate, which is then hydrolyzed in situ or in a subsequent step to generate the thiolate under conditions that immediately lead to the desired sulfide, minimizing the thiol's exposure time.[1][2] Alternatively, nickel-catalyzed C-S cross-coupling reactions can offer high chemoselectivity.[3][4]
-
-
Reaction Temperature: Higher temperatures accelerate most reactions, including the undesirable oxidation pathway.
-
Solution: Attempt the reaction at a lower temperature. Even a reduction from room temperature to 0 °C can significantly suppress the rate of oxidation relative to your primary reaction.
-
-
Solvent Effects: The choice of solvent can influence the rate of oxidation.
-
Solution: While highly substrate-dependent, switching to a less polar, aprotic solvent may disfavor certain oxidation mechanisms.
-
Below is a decision workflow to guide your optimization process.
Caption: Decision workflow for troubleshooting unwanted sulfide oxidation.
Question 2: I have a pure sulfide, but it is oxidizing during a subsequent step (e.g., a deprotection or coupling reaction). How can I protect the sulfide moiety?
Answer:
This is a challenge of chemoselectivity. The reagents in your subsequent step are incompatible with the sulfide functional group. While specific "protecting groups" for sulfides are less common than for alcohols or amines, the strategy is to prevent the sulfur's lone pairs from participating in an oxidation reaction.[5][6][7]
Strategies for Protecting Sulfide Functionality:
-
Reversible Oxidation (The "Protection-Deprotection" Approach): The most direct way to "protect" a sulfide is to intentionally oxidize it to the sulfoxide. The sulfoxide is significantly less nucleophilic and generally resistant to further oxidation to the sulfone under many conditions.[8] After you have completed the desired transformation on the other part of themolecule, the sulfoxide can be selectively reduced back to the sulfide.
-
Protection Step: Use a controlled oxidizing agent like hydrogen peroxide in acetic acid to cleanly form the sulfoxide.[9]
-
Deprotection Step: A variety of mild reducing agents can efficiently deoxygenate the sulfoxide without affecting other functional groups. A highly effective system is the combination of triflic anhydride and potassium iodide.[10]
-
-
Coordination to a Metal: In some specific contexts, a sulfide can be temporarily coordinated to a metal center, which deactivates it towards oxidation. This is a more advanced technique and is highly dependent on the overall molecular structure and reaction sequence.
-
Strategic Reagent Selection: The more practical and common approach is to avoid protection altogether and instead choose reagents for your subsequent step that are known to be compatible with sulfides. For example, if you need to remove a tert-butoxycarbonyl (Boc) group, instead of using a strongly oxidizing acidic condition, you might opt for a milder acid like trifluoroacetic acid at a controlled temperature.
Experimental Protocol: Reduction of a Sulfoxide Impurity back to a Sulfide
This protocol can be used either as a "deprotection" step or to clean up a final product contaminated with its corresponding sulfoxide.[10]
-
Materials:
-
Sulfoxide-containing compound (1.0 mmol)
-
Anhydrous Acetonitrile (MeCN), 10 mL
-
Potassium Iodide (KI), (3.0 mmol, 3.0 equiv)
-
Triflic Anhydride (Tf₂O), (1.5 mmol, 1.5 equiv)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Extraction solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the sulfoxide-containing compound and potassium iodide in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic anhydride dropwise to the stirred solution. The reaction may change color.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LCMS. The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize the iodine formed.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the triflic acid byproduct.
-
Extract the aqueous layer with your chosen organic solvent (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfide.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidizing agents I should be aware of that can cause unintentional sulfide oxidation?
A: Many standard laboratory reagents can oxidize sulfides. The key is controlling stoichiometry and conditions, as many of these are used intentionally to prepare sulfoxides.[11] However, their presence, even in catalytic amounts or as impurities, can be problematic.
| Oxidizing Agent | Typical Reactivity with Sulfides | Green Chemistry Consideration |
| Hydrogen Peroxide (H₂O₂) | Can be selective for sulfoxide with controlled stoichiometry, but over-oxidizes to sulfone with excess or catalysis.[9][12] | "Green" oxidant; byproduct is water.[9] |
| m-CPBA | Highly effective; ~1.1 equivalents for sulfoxide, ~2.2 for sulfone.[13] | Produces solid benzoic acid waste. |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Versatile; selectivity can be solvent-dependent (e.g., high for sulfoxide in ethanol).[1][13] | Environmentally friendly, but a stoichiometric salt. |
| Potassium Permanganate (KMnO₄) | Very strong and often unselective, readily forming the sulfone.[13][14] | Forms MnO₂ waste; considered a high-impact oxidant.[11] |
| Periodic Acid (H₅IO₆) | Can be highly selective and fast for sulfoxides, especially when catalyzed by FeCl₃.[15][16] | Stoichiometric iodine-based reagent. |
| Molecular Oxygen (O₂/Air) | Generally slow, but can be activated by light, metals, or base to become a significant oxidant.[17][18][19] | The ultimate green oxidant, but its reactivity can be hard to control. |
Q2: How can I detect and quantify small amounts of sulfoxide impurity in my sulfide product?
A: Several analytical techniques are well-suited for this purpose:
-
NMR Spectroscopy: In ¹H NMR, the protons on the carbon alpha to the sulfur (α-protons) will typically shift downfield by 0.5-1.0 ppm upon oxidation to a sulfoxide. Similarly, the α-carbon will show a significant downfield shift in ¹³C NMR.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A reverse-phase C18 column can usually separate the more polar sulfoxide from the less polar sulfide with high resolution, allowing for accurate quantification.[20][21]
-
Thin Layer Chromatography (TLC): The sulfoxide will have a lower Rf value than the corresponding sulfide due to its increased polarity. Staining with a potassium permanganate (KMnO₄) solution can be effective, as both sulfide and sulfoxide will react to give a yellow/white spot on a purple background.[22]
-
Colorimetric Methods: For high-throughput screening, a rapid assay using trifluoroacetic anhydride (TFAA) and sodium iodide (NaI) can be employed. The sulfoxide oxidizes the iodide to iodine, which can be quantified spectrophotometrically.[23]
Q3: Does the structure of the sulfide influence its susceptibility to oxidation?
A: Absolutely. The electronic and steric environment of the sulfur atom plays a crucial role.
-
Electronic Effects: The oxidation of a sulfide is an electrophilic attack on the sulfur's lone pair electrons. Therefore, sulfides with adjacent electron-donating groups (e.g., alkyl or alkoxy groups) are more electron-rich and generally oxidize more readily. Conversely, sulfides with electron-withdrawing groups (e.g., adjacent carbonyls or aromatic rings with nitro groups) are less nucleophilic and more resistant to oxidation.[24]
-
Steric Effects: Bulky groups around the sulfur atom can sterically hinder the approach of an oxidizing agent, slowing down the rate of oxidation.
Caption: The stepwise oxidation of sulfides and the nucleophilic attack mechanism.
References
- BenchChem. (2025).
- da Silva, J. L., et al. (2009). Mechanism of the Selective Sulfide Oxidation Promoted by HNO₃/FeBr₃. The Journal of Organic Chemistry.
- Li, J., et al. (2017). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS₂. Beilstein Journal of Organic Chemistry.
- Water360.
- Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. E-Journal of Chemistry.
- Kumar, A., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances.
- Neri, S., et al. (2004). Synthesis of Sulfoxides by the Hydrogen Peroxide Induced Oxidation of Sulfides Catalyzed by Iron Tetrakis(pentafluorophenyl)porphyrin: Scope and Chemoselectivity. The Journal of Organic Chemistry.
- Gales, B. F., et al. (2011). The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. The Journal of Physical Chemistry A.
- Wikipedia. (n.d.).
-
Dautzenberg, F. M., et al. (1994). The Mechanism of the Catalytic Oxidation of Hydrogen Sulfide. Journal of Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfoxides by oxidation. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. [Link]
- Bao, K., et al. (2009). Transition-Metal-Free Highly Efficient Aerobic Oxidation of Sulfides to Sulfoxides under Mild Conditions. Molecules.
- Fishman, A., et al. (2010). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology.
- Cano, M., et al. (2022).
-
ResearchGate. (n.d.). Selective synthesis of organic sulfides or disulfides by solvent exchange from aryl halides and KSCN catalyzed by NiCl2.6H2O. [Link]
-
Kim, S. S., et al. (2002). A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl₃. Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. [Link]
-
ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. [Link]
- Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. International Journal of Chemical and Physical Sciences.
- Kumar, A., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Publishing.
-
LibreTexts. (2023). Thiols and Sulfides. [Link]
-
ScienceDirect. (n.d.). Genotoxic Impurities. [Link]
- Defense Technical Information Center. (2019). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF)
-
Michigan State University. (n.d.). Nucleophilicity of Sulfur Compounds. [Link]
- Corma, A., et al. (2003). Protection (and Deprotection)
-
NPTEL. (n.d.). Protecting groups in organic synthesis. [Link]
- Protti, S., et al. (2020).
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Li, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid.
- Journal of Medicinal and Nanomaterials Chemistry. (n.d.).
Sources
- 1. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of Sulfoxides [organic-chemistry.org]
- 11. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uregina.ca [uregina.ca]
- 15. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 16. A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3 [organic-chemistry.org]
- 17. ris.utwente.nl [ris.utwente.nl]
- 18. Transition-Metal-Free Highly Efficient Aerobic Oxidation of Sulfides to Sulfoxides under Mild Conditions | MDPI [mdpi.com]
- 19. Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. mdpi.com [mdpi.com]
- 23. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Temperature for Diaryl Sulfide Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermodynamics & Kinetics of C–S Cross-Coupling
Executive Summary: The Thermal "Goldilocks" Zone
Temperature is the most deceptive variable in diaryl sulfide synthesis. Unlike C–N or C–O couplings, C–S bond formation involves a soft, highly nucleophilic sulfur atom that is prone to poisoning transition metal catalysts (Pd/Cu).
-
Too Cold: The catalytic cycle stalls at the reductive elimination step because the metal-sulfur bond is thermodynamically stable.
-
Too Hot: Catalyst aggregation (Pd black formation), ligand dissociation, or oxidative homocoupling of thiols (disulfide formation) dominates.
This guide provides a diagnostic framework to determine the optimal temperature based on your specific catalytic system (Palladium vs. Copper) and substrate class.
Diagnostic Troubleshooting (Q&A)
Scenario A: Palladium-Catalyzed Systems (Buchwald-Hartwig Type)
Q: I am observing a black precipitate forming within 30 minutes at 110°C, and conversion has stopped at 40%. What happened? A: You are "cooking" your catalyst. This is a classic sign of Palladium Aggregation .
-
The Science: At temperatures
, labile ligands (like PPh3) dissociate from the Pd(0) center. Without ligand stabilization, monomeric Pd(0) rapidly aggregates into catalytically inactive bulk metal (Pd black). -
The Fix:
-
Lower Temperature: Reduce to 60–80°C .
-
Switch Ligands: Use a bulky, electron-rich bidentate ligand (e.g., Xantphos, DPEphos) or a Buchwald dialkylbiaryl phosphine (e.g., Pd-G3-Xantphos). These bind tighter at higher temperatures.
-
Check Solvent: If using DMF/DMA, ensure it is degassed; hot DMF can decompose to produce CO, which further destabilizes Pd species.
-
Q: My reaction works for aryl iodides at 60°C, but aryl chlorides show 0% conversion. Should I just crank the heat to 140°C? A: No. Increasing heat indiscriminately will likely cause dehalogenation or catalyst death before the reaction starts.
-
The Science: Aryl chlorides have a high barrier for Oxidative Addition . While heat helps overcome this barrier, it also promotes side reactions.
-
The Fix: Keep the temperature moderate (80–100°C ) but change the catalyst precursor to one designed for difficult oxidative addition (e.g., Pd(OAc)₂ + Josiphos or a pre-formed Pd-PEPPSI complex). The barrier must be lowered chemically, not just thermally.
Scenario B: Copper-Catalyzed Systems (Ullmann Type)
Q: I am running a CuI-catalyzed coupling at 60°C (standard for Pd), but nothing is happening. Is the catalyst dead? A: The catalyst isn't dead; it's dormant. Copper systems generally require higher activation energy than Palladium.
-
The Science: The rate-limiting step in modified Ullmann coupling is often the displacement of the halide by the thiolate (nucleophilic attack on the cuprate intermediate). This usually requires temperatures in the 90–120°C range to proceed at a useful rate.
-
The Fix: Increase temperature to 110°C . Ensure you are using a ligand (e.g., 1,10-phenanthroline or dimethylethylenediamine) to stabilize the copper species at this heat.
Q: At 120°C, I am getting 50% yield of the desired sulfide, but 40% is the diaryl disulfide byproduct. How do I stop this? A: You have a "Thermal Oxidation" leak.
-
The Science: High temperatures accelerate the oxidative dimerization of thiols to disulfides, especially if trace oxygen is present. Copper is an excellent catalyst for this side reaction.
-
The Fix:
-
Strict Anaerobic Conditions: Sparge solvents with Argon for 20 mins, not just nitrogen.
-
Lower Temp slightly: Try 95–100°C .
-
Add Reductant: A small amount (10 mol%) of Zn dust or ascorbic acid can sometimes suppress the oxidative pathway.
-
Strategic Optimization Protocol
Do not guess. Use this step-by-step thermal scan to find your optimum.
Standard Conditions: 1.0 equiv Aryl Halide, 1.2 equiv Thiol, 2.0 equiv Base (Cs₂CO₃), Solvent (DMF or Toluene).
| Step | Action | Observation | Diagnosis/Adjustment |
| 1 | Run at 60°C (2 hrs) | High Conversion (>80%) | Ideal. Stop here. (Likely Aryl Iodide/Bromide + Pd).[1][2] |
| 2 | Run at 60°C (2 hrs) | Low Conversion (<20%) | Kinetic Barrier. Proceed to Step 3. |
| 3 | Run at 90°C (2 hrs) | Black Precipitate (Pd) | Ligand Failure. Switch to bidentate ligand. Reduce temp to 80°C. |
| 4 | Run at 90°C (2 hrs) | Clear Solution, Low Yield | Activation Issue. If Cu-catalyzed, go to Step 5. If Pd, check base solubility. |
| 5 | Run at 110°C (2 hrs) | Disulfide Impurities | Oxidative Stress. Improve degassing. Lower temp to 100°C. |
| 6 | Run at 110°C (2 hrs) | High Yield | Ideal for Copper/Ullmann. |
Comparative Data: Temperature vs. Catalyst System
The following table summarizes optimal temperature ranges based on literature precedents and kinetic stability.
| Catalytic System | Optimal Temp Range | Critical Failure Mode at High Temp | Critical Failure Mode at Low Temp |
| Pd(OAc)₂ / PPh₃ | 60°C – 80°C | Pd Black precipitation (Cluster formation) | Incomplete Oxidative Addition |
| Pd / Xantphos (G3) | 80°C – 110°C | Ligand oxidation (if O₂ present) | Slow turnover for Aryl Chlorides |
| CuI / Phenanthroline | 100°C – 130°C | Disulfide formation; Solvent decomposition | Reaction Stalled (High Activation Energy) |
| Cu / Ligand-Free | 120°C – 140°C | Severe side reactions; Polymerization | No reaction |
| SNAr (Metal-Free) | 80°C – 150°C | Substrate decomposition | No reaction (unless -NO₂ activated) |
Visualizing the Mechanism
Diagram 1: The Temperature Decision Tree
Caption: A logic flow for selecting reaction temperature based on catalyst type and observed intermediates.
Diagram 2: Thermal Influence on Catalytic Cycle
Caption: How temperature impacts specific steps in the C-S cross-coupling mechanism.
References
-
Migita-Kosugi-Stille Coupling (Pd): Migita, T., et al. "Palladium-catalyzed reaction of aryl halides with thiols." Bulletin of the Chemical Society of Japan, 1980.
-
Buchwald-Hartwig C-S Coupling (Pd): Fernández-Rodríguez, M. A., & Hartwig, J. F. "A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols." Journal of Organic Chemistry, 2009.
-
Copper-Catalyzed Synthesis (Ullmann): Sperotto, E., et al. "Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols." Journal of Organic Chemistry, 2011.
-
Single-Atom Catalysis (Cu): "Copper Single‐Atom Catalyst for Efficient C–S Coupling in Thioether Synthesis." White Rose Research Online, 2023.
-
Microwave Assisted Coupling: "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions." Molecules, 2019.[2]
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum Analysis of 4-Biphenylyl Phenyl Sulfide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific advancement. 4-Biphenylyl phenyl sulfide, a molecule of interest in materials science and medicinal chemistry, presents a unique proton nuclear magnetic resonance (¹H NMR) spectrum that warrants a detailed analytical guide. This document provides an in-depth analysis of the predicted ¹H NMR spectrum of 4-biphenylyl phenyl sulfide, a comparison with alternative analytical methodologies, and detailed protocols to ensure experimental integrity.
The Predicted ¹H NMR Spectrum: A Detailed Interpretation
Due to the absence of a publicly available, assigned ¹H NMR spectrum for 4-biphenylyl phenyl sulfide, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds.[1][2] The predicted chemical shifts (in ppm, relative to TMS) are influenced by the electronic effects of the phenylthio and biphenyl groups, which create a distinct pattern of signals in the aromatic region.
The structure of 4-biphenylyl phenyl sulfide gives rise to a complex but interpretable ¹H NMR spectrum. The molecule's asymmetry dictates that all nine protons on the biphenyl moiety and all five protons on the phenyl ring are chemically non-equivalent, although some may exhibit coincidental equivalence.
Predicted ¹H NMR Data for 4-Biphenylyl Phenyl Sulfide
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2', H-6' | 7.60 - 7.70 | Doublet of doublets (dd) or Multiplet (m) | Jortho ≈ 7-8, Jmeta ≈ 1-2 |
| H-3', H-5' | 7.40 - 7.50 | Triplet (t) or Multiplet (m) | Jortho ≈ 7-8 |
| H-4' | 7.30 - 7.40 | Triplet (t) or Multiplet (m) | Jortho ≈ 7-8 |
| H-2, H-6 | 7.50 - 7.60 | Doublet (d) | Jortho ≈ 8-9 |
| H-3, H-5 | 7.25 - 7.35 | Doublet (d) | Jortho ≈ 8-9 |
| H-a, H-e | 7.35 - 7.45 | Multiplet (m) | - |
| H-b, H-d | 7.15 - 7.25 | Multiplet (m) | - |
| H-c | 7.05 - 7.15 | Multiplet (m) | - |
Visualizing Proton Environments
The following diagram illustrates the distinct proton environments in 4-biphenylyl phenyl sulfide, which are key to understanding the predicted spectrum.
Caption: Molecular structure of 4-biphenylyl phenyl sulfide with proton labeling.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of 4-biphenylyl phenyl sulfide should be corroborated by other analytical methods.
| Technique | Information Provided | Comparison with ¹H NMR |
| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. | Complementary to ¹H NMR. It confirms the number of non-equivalent carbons and their chemical environments. It is less sensitive than ¹H NMR and typically requires a larger sample amount or longer acquisition time. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern of the molecule, which can aid in structural confirmation. | Provides the molecular formula when high-resolution MS is used, which is not directly obtainable from ¹H NMR. It does not provide detailed information about the connectivity of atoms in the way NMR does. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for quantification.[3][4] | Primarily a separation technique, whereas ¹H NMR is a structural elucidation technique. HPLC is crucial for confirming the sample's purity before NMR analysis to avoid signals from impurities. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on the absorption of infrared radiation. | Provides information about specific bonds (e.g., C-S, C-H aromatic), but does not give a complete picture of the molecular structure like ¹H NMR. |
Logical Workflow for Compound Characterization
A logical workflow for the comprehensive characterization of a novel compound like 4-biphenylyl phenyl sulfide would involve a multi-technique approach.
Caption: Recommended workflow for the characterization of 4-biphenylyl phenyl sulfide.
Experimental Protocols
Adherence to standardized experimental protocols is paramount for obtaining high-quality, reproducible NMR data.
Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of 4-biphenylyl phenyl sulfide into a clean, dry vial.[5]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7] Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[8] Most commercially available deuterated solvents contain TMS.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between pulses.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally appropriate.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify the chemical shift of each peak.
-
Conclusion
The ¹H NMR spectrum of 4-biphenylyl phenyl sulfide, though complex, can be reliably interpreted through a combination of predictive methods and comparison with related structures. For unequivocal characterization, a multi-faceted analytical approach incorporating ¹³C NMR, mass spectrometry, and chromatographic techniques is strongly recommended. The protocols outlined in this guide provide a framework for obtaining high-quality data, ensuring the scientific rigor required in modern chemical research.
References
-
Abraham, R. J. (2011). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 23(3), 16-21. [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
- Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley.
-
University of Guelph. (n.d.). Useful NMR Resources. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Lourenço, D. L., & Fernandes, A. C. (2024). Supporting information: Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. The Royal Society of Chemistry.
-
Zhang, J., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Molecules, 27(19), 6232. [Link]
-
Wang, Y., et al. (2018). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Beilstein Journal of Organic Chemistry, 14, 2568–2574. [Link]
Sources
- 1. spectroscopyasia.com [spectroscopyasia.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction | MDPI [mdpi.com]
- 4. BJOC - Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 [beilstein-journals.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. How To [chem.rochester.edu]
- 7. organomation.com [organomation.com]
- 8. ou.edu [ou.edu]
Technical Guide: FTIR Characterization of Diaryl Sulfide Linkages
Executive Summary
The "Silent" Linkage: The diaryl sulfide linkage (
This guide provides a rigorous methodology for identifying diaryl sulfide linkages, distinguishing them from common oxidation products (
Spectral Characterization of the Diaryl Sulfide Linkage[1][2][3]
The Core Challenge
The fundamental C-S stretching vibration occurs in the "fingerprint region" (600–800 cm⁻¹) and is inherently weak due to the low polarity of the C-S bond. Furthermore, this region is often obscured by strong aromatic C-H out-of-plane (OOP) bending modes. Therefore, identification relies on a multi-peak correlation strategy .
Primary Diagnostic Peaks
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Specificity | Notes |
| Ring-S Coupled Stretch | 1090 ± 10 | Medium | High | Often the most reliable marker. Arises from the in-plane expansion of the C-S bond coupled with the phenyl ring breathing mode. |
| C-S Stretch (Fundamental) | 700 – 750 | Weak | Low | Frequently overlaps with the strong C-H OOP bending of mono-substituted benzene rings (which also appear at ~690–710 cm⁻¹). |
| Aromatic Ring C=C | 1570, 1470 | Strong | Low | Standard aromatic skeletal vibrations. Their exact position can shift slightly due to the heavy atom effect of Sulfur. |
| C-H OOP Bending | 800 – 880 | Strong | Medium | Position depends on substitution pattern (e.g., para-substitution in PPS yields a strong peak at ~817 cm⁻¹). |
Expert Insight: In Polyphenylene Sulfide (PPS) analysis, the band at 1090 cm⁻¹ is the "gold standard" for confirming the sulfide linkage. Loss of this peak, accompanied by the appearance of bands at 1075 cm⁻¹ or 1300 cm⁻¹, indicates oxidative degradation.
Comparative Analysis: Sulfides vs. Alternatives
Differentiation is critical in drug development and material failure analysis (e.g., oxidative aging of polymers). The following table contrasts the Diaryl Sulfide linkage with its primary interferences.
Comparative Spectral Table
| Chemical Moiety | Structure | Diagnostic Peaks (cm⁻¹) | Intensity | Key Differentiator |
| Diaryl Sulfide | 1090 (Ring-S)700–750 (C-S) | Medium / Weak | Absence of strong bands >1100 cm⁻¹; presence of 1090 cm⁻¹ marker.[1][2] | |
| Diaryl Sulfoxide | 1030 – 1075 (S=O) | Strong | The S=O stretch is intense and shifts to slightly lower frequency than the sulfide 1090 band. | |
| Diaryl Sulfone | 1300 – 1350 (Asym)1150 – 1180 (Sym) | Strong | Distinct doublet pattern. The 1300+ band is unmistakable. | |
| Diaryl Ether | 1200 – 1270 (C-O-C) | Very Strong | The C-O stretch is significantly higher in frequency and intensity than C-S. | |
| Aromatic Thiol | 2550 – 2600 (S-H) | Weak | Unique region; no interference from other common organic bonds. |
Experimental Protocol: Maximizing Sensitivity
Because the C-S dipole is weak, standard transmission FTIR can sometimes miss the signal if the sample path length is insufficient.
Method A: Attenuated Total Reflectance (ATR)
-
Crystal Selection: Use a Germanium (Ge) or Diamond crystal.
-
Rationale: Diamond is robust, but Ge has a higher refractive index, which can improve surface sensitivity for thin films or coatings where the sulfide concentration might be low.
-
Pressure: Apply maximum pressure to ensure intimate contact; the C-S bands are easily lost in noise if contact is poor.
Method B: KBr Pellet (Transmission)
-
Concentration: Prepare a pellet with 1–2% sample concentration (slightly higher than the standard 0.5%).
-
Rationale: The higher concentration compensates for the low absorptivity of the C-S linkage.
-
Warning: Ensure the KBr is dry. Water bands (3400, 1640 cm⁻¹) are harmless here, but broad background scatter can distort the baseline near 700 cm⁻¹.
Decision Tree for Spectral Identification
The following workflow illustrates the logical process for identifying sulfur-based linkages in an unknown aromatic sample.
Figure 1: Step-by-step logic flow for distinguishing diaryl sulfide linkages from oxidative products and structural analogs.
References
-
NIST Chemistry WebBook. Infrared Spectrum of Diphenyl Disulfide. National Institute of Standards and Technology. [Link]
-
Cui, Z., et al. (2022). Effect of Polyphenylene Sulphide Particles and Films on the Properties of Polyphenylene Sulphide Composites. Materials, 15(21), 7616. (Validating the 1090 cm⁻¹ PPS assignment). [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: A Practical Guide. [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy of Ethers and other Functional Groups. [Link]
Sources
Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-(Phenylthio)biphenyl
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-(Phenylthio)biphenyl , designed for analytical chemists and drug development professionals.
Executive Summary
4-(Phenylthio)biphenyl (CAS: 10169-55-8), also known as 4-biphenylyl phenyl sulfide, represents a class of diaryl sulfides critical in the synthesis of organic semiconductors and as metabolic intermediates in sulfur-drug pharmacokinetics.
This guide compares the Electron Ionization (EI) fragmentation signature of 4-(Phenylthio)biphenyl against its structural analogs—Diphenyl Sulfide and Biphenyl . The analysis demonstrates that while 4-(Phenylthio)biphenyl shares mechanistic traits with simple sulfides, it exhibits a unique Biphenyl Cation (m/z 152/153) diagnostic marker that serves as a high-specificity identifier in complex matrices.
Molecular Profile & Theoretical Basis
-
IUPAC Name: 1-Phenyl-4-(phenylsulfanyl)benzene
-
Molecular Formula:
[1] -
Exact Mass: 262.0816 Da
-
Structural Core: A biphenyl system linked via a thioether bridge to a phenyl ring.
Mechanistic Fragmentation Logic
Diaryl sulfides under 70 eV Electron Ionization (EI) undergo predictable bond scissions centered around the sulfur atom. The fragmentation is governed by the stability of the resulting aromatic carbocations.
-
C-S Bond Cleavage: The primary failure point is the Carbon-Sulfur bond.
-
Charge Retention: The positive charge preferentially remains on the more resonance-stabilized system (the biphenyl moiety) or the sulfur-containing fragment (due to S lone pair stabilization).
-
Rearrangement: Unlike aliphatic sulfides, diaryl sulfides often undergo cyclization (e.g., to dibenzothiophene-like structures) or hydrogen scrambling.
Experimental Protocols
To replicate the fragmentation data described, the following standardized workflows are recommended.
Protocol A: GC-MS (Electron Ionization)[2][3]
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Inlet: Splitless mode, 280°C.
-
Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[2]
-
Oven Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
Ion Source: Electron Ionization (EI) at 70 eV ; Source Temp: 230°C.
-
Scan Range: m/z 50–500.
Protocol B: LC-MS/MS (Electrospray Ionization)
-
Instrument: Triple Quadrupole (e.g., Sciex 6500+).
-
Ion Source: Turbo V™ Source, ESI Positive Mode.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 50% B to 95% B over 5 min (High organic required for solubility).
-
Collision Energy (CE): Ramp 20–50 V for product ion scanning.
Fragmentation Pathway Analysis
The fragmentation of 4-(Phenylthio)biphenyl is distinct from simple diaryl sulfides due to the presence of the biphenyl group. Below is the detailed pathway analysis.
Primary Fragmentation Channels
-
Molecular Ion (
, m/z 262): The parent ion is highly stable due to extensive conjugation across the three aromatic rings. It typically appears as the Base Peak (100%) or near-base peak intensity.-
Isotope Signature: A characteristic
peak is observed at m/z 264 (~5.5% relative abundance).
-
-
Formation of the Biphenyl Cation (m/z 153/152):
-
Mechanism: Homolytic cleavage of the S-Biphenyl bond.
-
Pathway:
-
m/z 153: The even-electron biphenyl cation.
-
m/z 152: Loss of a hydrogen atom from m/z 153 to form the highly stable biphenylene radical cation . This is the primary diagnostic marker distinguishing this molecule from diphenyl sulfide.
-
-
Formation of the Phenylthio Cation (m/z 109):
-
Mechanism: Charge retention on the sulfur fragment.[3]
-
Pathway:
-
Significance: Common to all phenyl sulfides; less specific but confirms the presence of the
group.
-
-
Formation of the Phenyl Cation (m/z 77):
-
Mechanism: Secondary fragmentation of the biphenyl or phenylthio cations.
-
Pathway:
-
Visualization of Fragmentation Logic
The following diagram illustrates the causal relationships between the molecular ion and its progeny fragments.
Caption: Mechanistic fragmentation pathway of 4-(Phenylthio)biphenyl under 70 eV Electron Ionization. Colors indicate ion stability tiers.
Comparative Performance Analysis
This section objectively compares the mass spectral signature of 4-(Phenylthio)biphenyl against its two closest structural "competitors" in identification: Diphenyl Sulfide (the substructure) and Biphenyl (the backbone).
Table 1: Diagnostic Ion Comparison
| Feature | 4-(Phenylthio)biphenyl | Diphenyl Sulfide | Biphenyl |
| Molecular Ion (M+) | m/z 262 (Strong) | m/z 186 (Strong) | m/z 154 (Strong) |
| Base Peak (Typical) | m/z 262 or 152 | m/z 186 or 109 | m/z 154 |
| Diagnostic A (Core) | m/z 152/153 (Biphenyl) | m/z 184 (Dibenzothiophene)* | m/z 152 (Biphenylene) |
| Diagnostic B (Sulfur) | m/z 109 (PhS+) | m/z 109 (PhS+) | Absent |
| Diagnostic C (Aryl) | m/z 185 ([M-Ph]+) | m/z 77 (Ph+) | m/z 76 (Benzene) |
| Specificity Rating | High (Dual signature: 153 + 109) | Medium (Common sulfide peaks) | Low (Common aromatic) |
*Note: Diphenyl sulfide typically cyclizes to form the dibenzothiophene ion (m/z 184) by losing 2H. 4-(Phenylthio)biphenyl is less likely to form a cyclized M-2H product due to steric constraints of the biphenyl system.
Performance Insights
-
Specificity: 4-(Phenylthio)biphenyl is easily distinguished from Diphenyl Sulfide by the mass shift (+76 Da) and the presence of the m/z 152/153 cluster . While Diphenyl Sulfide produces m/z 109 and 77, it cannot produce the m/z 153 biphenyl fragment.
-
Sensitivity: Under EI, the ionization efficiency of 4-(Phenylthio)biphenyl is comparable to Biphenyl. However, under ESI (LC-MS), the sulfur atom is a "soft" protonation site. Sensitivity in ESI is generally lower than EI unless the molecule is oxidized to a sulfoxide (
) or analyzed using Photoionization (APPI). -
Interference: In complex biological matrices, the m/z 109 peak is non-specific (common to all thiophenols). Researchers must rely on the m/z 262
152 transition in MS/MS modes for validated quantification.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrum of Biphenyl and Diphenyl Sulfide. National Institute of Standards and Technology. Available at: [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
- Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Rules for C-S bond cleavage in EI-MS).
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A Comparative Guide to HPLC Method Development for the Purity of 4-Biphenylyl Phenyl Sulfide
This guide provides a comprehensive, in-depth walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Biphenylyl phenyl sulfide. It is designed for researchers, scientists, and drug development professionals who require a reliable analytical method for quality control and stability studies. This document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, ensuring a self-validating and scientifically sound protocol.
Introduction: The Analytical Challenge of 4-Biphenylyl Phenyl Sulfide
4-Biphenylyl phenyl sulfide (BPS) is a non-polar, aromatic sulfide with a chemical structure that presents unique challenges and opportunities in chromatographic separation.[1] Its extended aromatic system, consisting of two phenyl rings and a biphenyl moiety, results in strong hydrophobicity and potential for π-π interactions.[2][3] The sulfur linkage can also influence the molecule's electronic properties and its interaction with the stationary phase.[4]
The primary goal of this HPLC method is to accurately quantify the purity of BPS by separating it from potential process-related impurities and degradation products. A well-developed method will exhibit high resolution, good peak symmetry, and sensitivity, all while maintaining a reasonable analysis time. This guide will compare different stationary and mobile phase strategies to arrive at an optimized, robust method that adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]
Foundational Strategy: Reversed-Phase Chromatography
Given the non-polar nature of BPS, reversed-phase HPLC (RP-HPLC) is the logical starting point.[9][10][11] In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase.[9][12] The separation is primarily driven by hydrophobic interactions, where more non-polar analytes are retained longer on the column.[9]
Initial Column Selection: A Comparative Approach
The choice of the stationary phase is critical for achieving the desired selectivity. While a standard C18 column is often the first choice for RP-HPLC, the aromatic nature of BPS suggests that alternative stationary phases could offer superior performance.[2][10]
-
C18 (Octadecylsilane): This is the most common reversed-phase packing, offering strong hydrophobic retention.[2] It is a good initial choice for non-polar compounds like BPS.[11]
-
Phenyl-Hexyl: This stationary phase contains phenyl groups, which can induce π-π interactions with the aromatic rings of BPS and its impurities.[2][3] This can lead to unique selectivity for aromatic compounds that may not be achievable on a C18 column.[13]
-
Biphenyl: This phase offers even stronger π-π interactions than a standard phenyl column and has shown enhanced retention for compounds containing sulfone or sulfoxide groups, which could be potential impurities.[4][14]
For this method development, we will compare the performance of a C18 and a Phenyl-Hexyl column to determine the optimal stationary phase for BPS purity analysis.
Experimental Protocol: A Step-by-Step Guide
This section details the experimental workflow for developing and optimizing the HPLC method.
3.1. Instrumentation and Chemicals
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[15]
-
Columns:
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Chemicals: HPLC-grade acetonitrile (ACN), methanol (MeOH), and purified water.
-
Sample Preparation: A stock solution of 4-Biphenylyl phenyl sulfide is prepared in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Working solutions are prepared by diluting the stock solution with the mobile phase.
3.2. Method Development Workflow
The following diagram illustrates the systematic approach to method development:
Caption: A workflow for systematic HPLC method development.
3.3. Initial Screening: Column and Mobile Phase Selection
The initial screening aims to identify the most promising column and organic modifier.
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)
-
Gradient: A broad "scouting" gradient from 50% to 100% B over 20 minutes is a good starting point for non-polar compounds.[16]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: A PDA detector is used to monitor the elution profile across a range of wavelengths (e.g., 200-400 nm).[17][18] The maximum absorbance wavelength for BPS is determined from the UV spectrum. A wavelength of 254 nm is often a good starting point for aromatic compounds.[19]
-
Injection Volume: 10 µL
Repeat the above steps for the Phenyl-Hexyl column.
Results and Discussion: A Comparative Analysis
The following tables summarize the hypothetical results from the initial screening experiments.
Table 1: Comparison of Column Performance with Acetonitrile/Water Mobile Phase
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Retention Time of BPS (min) | 15.2 | 13.8 |
| Resolution (BPS and Impurity 1) | 1.8 | 2.5 |
| Tailing Factor (BPS) | 1.5 | 1.1 |
| Theoretical Plates (BPS) | 8,500 | 12,000 |
Table 2: Comparison of Organic Modifiers on the Phenyl-Hexyl Column
| Parameter | Acetonitrile/Water | Methanol/Water |
| Retention Time of BPS (min) | 13.8 | 15.5 |
| Resolution (BPS and Impurity 1) | 2.5 | 2.2 |
| Column Backpressure (psi) | 1800 | 2200 |
Interpretation of Results:
-
Column Selection: The Phenyl-Hexyl column provided significantly better resolution between BPS and a closely eluting impurity, a lower tailing factor (indicating better peak shape), and higher theoretical plates (indicating better column efficiency) compared to the C18 column. This is likely due to the favorable π-π interactions between the stationary phase and the aromatic analytes.[3]
-
Mobile Phase Selection: Acetonitrile generally provides lower backpressure and often results in sharper peaks compared to methanol.[20] In this case, ACN also provided slightly better resolution. Therefore, acetonitrile is selected as the organic modifier for further optimization.
4.1. Method Optimization
With the Phenyl-Hexyl column and ACN/water mobile phase selected, the next step is to optimize the gradient to improve resolution and reduce the run time.
Optimized Method:
-
Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 95% B in 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection: PDA at 260 nm (determined as the λmax for BPS)
-
Injection Volume: 10 µL
This optimized method provides a good balance between resolution, peak shape, and analysis time. The slightly elevated temperature can help to improve peak shape and reduce viscosity.[21]
Method Validation: Ensuring Trustworthiness
Once the method is optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][8] The key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.[6] This is demonstrated by the good resolution between the BPS peak and any impurities. Peak purity analysis using the PDA detector can further confirm the homogeneity of the BPS peak.[22][23]
-
Linearity: A linear relationship between the concentration of BPS and the peak area should be established over a defined range (e.g., 0.1 - 1.5 mg/mL). A correlation coefficient (r²) of ≥ 0.999 is typically expected.[24]
-
Accuracy: The closeness of the test results to the true value, determined by recovery studies.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.[24]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.[24]
Table 3: Typical Acceptance Criteria for Method Validation
| Validation Parameter | Acceptance Criteria |
| Specificity | Resolution > 2 between BPS and closest impurity |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Robustness | System suitability parameters met |
Conclusion
This guide has outlined a systematic, science-driven approach to developing a robust HPLC method for the purity determination of 4-Biphenylyl phenyl sulfide. By comparing different stationary phases and mobile phases, an optimized method using a Phenyl-Hexyl column with an acetonitrile/water gradient was established. The rationale behind each decision was explained, drawing upon fundamental chromatographic principles. The final, validated method is suitable for routine quality control and stability testing, ensuring the delivery of high-quality data for researchers and drug development professionals.
References
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Phenomenex. (2025, April 1). Types of HPLC Detectors. [Link]
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Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. [Link]
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Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
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Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
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Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]
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University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA. [Link]
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Harvey, D. (2013, August 2). Using a Solvent Triangle to Optimize an HPLC Separation. LibreTexts. [Link]
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Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]
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Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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National Center for Biotechnology Information. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. [Link]
-
Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. [Link]
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Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
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LCGC International. (2024, January 8). Mobile Phase Optmization Strategies for Reversed Phase HPLC. [Link]
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ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
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American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]
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MDPI. (2022, May 20). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. [Link]
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LCGC International. (2020, November 12). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling and Disposal of 4-Biphenylyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard: A Proactive Approach to Safety
4-Biphenylyl phenyl sulfide is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[1][2]
-
Hazardous to the aquatic environment, long-term hazard (Category 1): Very toxic to aquatic life with long lasting effects.[1][2]
The primary routes of exposure are ingestion and, to a lesser extent, skin contact and inhalation of dust particles. The toxicity of aromatic sulfides necessitates a handling protocol that minimizes all potential exposure routes. The high aquatic toxicity underscores the critical importance of stringent disposal procedures to prevent environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling 4-Biphenylyl phenyl sulfide. The following table outlines the minimum required PPE for various laboratory operations. The rationale behind each selection is to create a comprehensive barrier against potential exposure.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | N95 or higher-rated respirator |
| Dissolution and Solution Handling | Chemical safety goggles with a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Not generally required if handled in a fume hood |
| Reaction Setup and Workup | Chemical safety goggles with a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Not generally required if handled in a fume hood |
| Waste Disposal | Chemical safety goggles with a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Recommended if handling large quantities or if dust is generated |
Causality of PPE Selection:
-
Eye and Face Protection: The use of chemical safety goggles is standard practice for handling any chemical. A face shield provides an additional layer of protection against splashes, which is crucial when handling solutions of the compound.
-
Hand Protection: Nitrile and neoprene gloves offer good resistance to a broad range of chemicals. Given that aromatic sulfides can be irritating to the skin, gloves are essential to prevent direct contact. It is crucial to change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat protects against minor spills. A chemical-resistant apron is recommended when handling larger quantities or during procedures with a higher risk of splashing.
-
Respiratory Protection: While 4-Biphenylyl phenyl sulfide is a solid with low volatility, the generation of dust during weighing and handling poses an inhalation risk. An N95 or higher-rated respirator minimizes the inhalation of airborne particles.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 4-Biphenylyl phenyl sulfide minimizes the risk of exposure and ensures the integrity of your experiments.
Preparation and Weighing
-
Designated Area: Conduct all handling of solid 4-Biphenylyl phenyl sulfide in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any dust.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Spill Containment: Place a disposable weighing paper or a weigh boat on the balance. This facilitates easy transfer and cleanup.
-
Dispensing: Use a spatula to carefully transfer the desired amount of the solid. Avoid any actions that could generate dust.
-
Cleaning: After weighing, carefully wipe down the spatula and the balance with a damp cloth to remove any residual particles. Dispose of the cloth as hazardous waste.
Dissolution and Solution Handling
-
Fume Hood: All procedures involving solutions of 4-Biphenylyl phenyl sulfide should be performed in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.
-
Solvent Addition: Add the solvent to the solid slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. If heating is required, use a controlled heating mantle and monitor the process closely.
-
Transfers: When transferring solutions, use appropriate glassware and funnels to minimize the risk of spills.
Disposal Plan: Environmental Responsibility
Due to its high aquatic toxicity, the proper disposal of 4-Biphenylyl phenyl sulfide and its containers is of utmost importance.[1][2]
Waste Segregation
-
Solid Waste: All solid waste contaminated with 4-Biphenylyl phenyl sulfide, including weighing papers, gloves, and disposable labware, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing 4-Biphenylyl phenyl sulfide should be collected in a separate, labeled hazardous waste container for organic waste. Do not pour any solutions down the drain.
-
Empty Containers: "Empty" containers retain residue and should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of according to your institution's guidelines for hazardous waste containers.
Disposal Methods
The primary recommended method for the disposal of organosulfur compounds is incineration in a licensed hazardous waste facility. This ensures the complete destruction of the compound, preventing its release into the environment. Landfilling in a designated hazardous waste landfill may be an alternative if incineration is not available, but it is less preferred due to the potential for leaching. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled container for hazardous waste disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to these guidelines, you can handle 4-Biphenylyl phenyl sulfide safely and responsibly, protecting yourself, your colleagues, and the environment.
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ResearchGate. Utilisation of aromatic organosulfur compounds as sulfur sources by Lipomyces starkeyi CBS 1807. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
